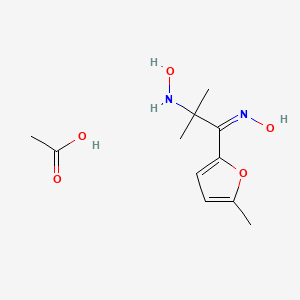
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DMMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMMS is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its therapeutic effects through the inhibition of specific enzymes and proteins. For example, N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits promising therapeutic effects. However, there are also some limitations to its use in lab experiments. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the research of N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide. One potential direction is to study its potential use in the treatment of cancer. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to exhibit antitumor activity, and further studies could explore its mechanism of action and efficacy in different types of cancer. Another potential direction is to study its potential use in the treatment of neurodegenerative diseases. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further studies could explore its potential as a therapeutic agent for these diseases. Finally, future studies could explore the safety and toxicity profile of N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide to determine its potential use in clinical settings.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, or N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to explore its potential use in the treatment of cancer and neurodegenerative diseases, as well as its safety and toxicity profile.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxyaniline with 3-methyl-4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide in high yield and purity.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-9-13(6-8-15(11)21-3)23(18,19)17-14-10-12(20-2)5-7-16(14)22-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBWUDCVUTUZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)

![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)
![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
